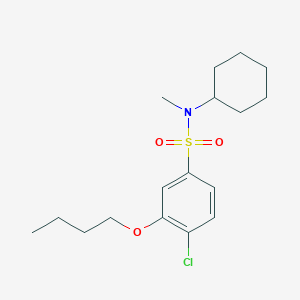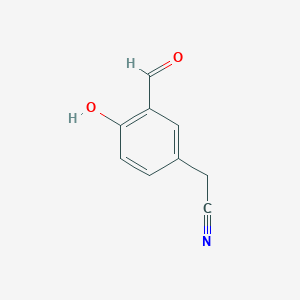![molecular formula C13H17NO4 B2373324 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid CAS No. 2279123-38-3](/img/structure/B2373324.png)
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid, also known as AMPA, is a synthetic organic compound used in a variety of scientific applications. It is an agonist of the AMPA receptor, a glutamate receptor found in the central nervous system, and is used in research to study the effects of glutamate on neuronal activity. It is also used to study the effects of drugs on the AMPA receptor. AMPA has been used in the development of new drugs and in the investigation of neurological disorders.
Aplicaciones Científicas De Investigación
Bacterial Degradation of Phenoxy Herbicides
- Phenoxy herbicides like 2,4-dichlorophenoxyacetic acid and 2-(2-methyl-4-chlorophenoxy)propionic acid have been studied for their biodegradation by bacteria, indicating potential environmental impacts and degradation pathways (Oh & Tuovinen, 1991).
Allosteric Modifiers of Hemoglobin
- Compounds structurally related to 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid have been synthesized and tested for their ability to modify the oxygen affinity of hemoglobin, potentially useful in clinical and biological areas like ischemia and stroke treatment (Randad et al., 1991).
Herbicide Research and Development
- Phenoxy-phenoxy-propionic acid derivatives, similar in structure to the compound , have been developed as selective grass herbicides, indicating the compound's relevance in agricultural weed control (Nestler et al., 1979).
Synthesis and Chemical Properties
- Studies focused on synthesizing related phenoxy-carboxylic herbicides and investigating their chemical properties, which contributes to understanding their behavior and potential applications in different fields (Yong-cun, 2006).
Fatty Acid Synthesis Inhibition
- Research has explored the inhibition of fatty acid synthesis by related compounds, which could have implications in cellular biology and metabolic studies (Scott et al., 1979).
Antitumor Effects of Synthetic Modifications
- Synthetic modifications of similar compounds have been studied for their potential antitumor effects, demonstrating the broad scope of research applications beyond herbicides (Hazeldine et al., 2005).
Herbicide Impact on Plant Physiology
- Investigations into the physiological effects of phenoxy-propionic acid derivatives on plants, such as their impact on growth and development, are crucial for understanding their use in agriculture (Shimabukuro et al., 1978).
Environmental Analysis and Food Safety
- Development of methods for the detection of phenoxy acid herbicides in food products, emphasizing the importance of monitoring these compounds for environmental and health safety (Santilio et al., 2009).
Propiedades
IUPAC Name |
2-[4-[acetyl(methyl)amino]phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(4)10-5-7-11(8-6-10)18-13(2,3)12(16)17/h5-8H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKLBOHJAVYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)





![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)


![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)